molecular formula C20H20N8O2 B6463026 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine CAS No. 2549023-18-7

5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine

Cat. No.: B6463026
CAS No.: 2549023-18-7
M. Wt: 404.4 g/mol
InChI Key: JMPKZESVQWPWRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine features a pyrazolo[1,5-a]pyrimidine core, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in kinase inhibition . Key structural elements include:

  • Position 3: A pyrazolo[1,5-a]pyrimidine-3-carbonyl group linked to a piperidin-4-yloxy moiety, enhancing hydrophobic interactions with ATP-binding pockets in kinases .
  • Position 5: A 1-methyl-1H-pyrazol-4-yl substituent, which may contribute to steric and electronic modulation of target binding .

This compound is hypothesized to exhibit potent anticancer activity, particularly against protein kinases like cyclin-dependent kinase 2 (CDK2) or tropomyosin receptor kinase (TRK), based on structural analogs reported in the literature .

Properties

IUPAC Name

[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N8O2/c1-26-13-15(11-24-26)14-9-22-20(23-10-14)30-16-3-7-27(8-4-16)19(29)17-12-25-28-6-2-5-21-18(17)28/h2,5-6,9-13,16H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMPKZESVQWPWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N=CC=CN5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The compound can be broken down into two key components:

  • Pyrazolo[1,5-a]pyrimidine core : Known for its role in various biological activities including anticancer and anti-inflammatory effects.
  • Piperidine moiety : Often associated with enhanced bioactivity due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of this compound can be summarized in the following categories:

1. Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidines possess significant anticancer properties. In particular, derivatives like the one discussed have shown promise in inhibiting critical pathways involved in tumor growth.

  • Mechanism of Action : These compounds often act as inhibitors of key enzymes such as PI3K (Phosphoinositide 3-kinase), which plays a crucial role in cell proliferation and survival. In a study involving related compounds, IC50 values for PI3K inhibition ranged from 0.018 µM to 18 nM, demonstrating potent activity against cancer cell lines .

2. Enzyme Inhibition

The compound is also noted for its enzyme inhibitory properties. The pyrazolo[1,5-a]pyrimidine scaffold has been linked to the inhibition of various kinases and other enzymes involved in cellular signaling pathways.

  • Selectivity : Structural modifications can enhance selectivity towards specific isoforms of enzymes. For instance, certain derivatives have shown high selectivity for PI3K δ over other isoforms .

3. Anti-inflammatory Properties

In addition to anticancer activity, compounds within this class have been studied for their anti-inflammatory effects. Pyrazolo[1,5-a]pyrimidines are emerging as potential candidates for treating inflammatory diseases due to their ability to modulate immune responses.

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

StudyCompoundActivityIC50 ValueNotes
CPL302415PI3K δ Inhibitor18 nMHigh selectivity against other PI3K isoforms
Various Pyrazolo DerivativesAnticancerRanging from 0.018 µM to 18 nMEffective against multiple cancer cell lines
Synthesized DerivativesEnzyme InhibitionNot specifiedDemonstrated antibacterial and hypoglycemic activity

Synthesis and Structural Modifications

The synthesis of this compound involves several steps that allow for structural modifications aimed at enhancing biological activity:

  • Synthetic Pathway : The synthesis typically begins with the formation of the pyrazolo[1,5-a]pyrimidine core followed by the introduction of piperidine and other substituents through coupling reactions .

Scientific Research Applications

Medicinal Chemistry

AMPK Inhibition and Anticancer Activity

One of the primary applications of this compound is its potential as an AMPK (AMP-activated protein kinase) inhibitor . AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. Compounds that inhibit AMPK can potentially lead to the development of anticancer drugs. The synthesis of derivatives from this compound has been reported to yield effective AMPK inhibitors, which are being studied for their anticancer properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy and selectivity as a drug candidate. The pyrazolo[1,5-a]pyrimidine scaffold is known for its diverse biological activities, including anti-inflammatory and anticancer effects. Modifications to this scaffold can enhance potency and reduce side effects .

Synthesis and Characterization

The synthesis of 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine involves several chemical reactions, including coupling reactions with various reagents to introduce functional groups that enhance biological activity. Characterization techniques such as NMR and X-ray crystallography have been employed to confirm the structure and purity of synthesized compounds .

Case Study 1: Development of AMPK Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibition of AMPK activity in vitro. For instance, a derivative synthesized through microwave-assisted reactions showed promising results in reducing cell proliferation in cancer cell lines . The mechanism involves the modulation of metabolic pathways that are critical for cancer cell survival.

Case Study 2: Anti-inflammatory Properties

Another area of research has focused on the anti-inflammatory properties of compounds derived from this structure. In animal models, these compounds have shown potential in reducing inflammation markers, suggesting their applicability in treating inflammatory diseases .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine Core Formation

The pyrazolo[1,5-a]pyrimidine moiety is typically synthesized via cyclocondensation between β-enaminones and NH-3-aminopyrazoles under microwave-assisted conditions (60–120°C, 30–60 min), achieving yields of 65–85% . Subsequent formylation at position 3 using Vilsmeier–Haack reagents introduces a reactive aldehyde group for further derivatization .

Piperidine-Oxy Bridge Installation

The piperidin-4-yloxy group is introduced via nucleophilic substitution. For example:

  • Chlorination of pyrazolo[1,5-a]pyrimidine at position 7 with POCl₃ (60–80°C, 4–6 hr) produces a dichloro intermediate.

  • Selective substitution with piperidin-4-ol under basic conditions (K₂CO₃, DMF, 80°C) yields the piperidine-oxy-linked scaffold .

Pyrazole and Pyrimidine Functionalization

  • Suzuki Coupling : The 1-methylpyrazole substituent is installed via Suzuki-Miyaura cross-coupling using a boronic ester derivative (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 12 hr), achieving yields up to 83% .

  • Reductive Amination : The carbonyl group in the pyrazolo[1,5-a]pyrimidine-3-carbonyl linker participates in reductive amination with amines (NaBH₃CN, MeOH, 25°C), enabling side-chain diversification .

Pyrazolo[1,5-a]pyrimidine Ring

  • Electrophilic Substitution : Position 5 and 7 are reactive toward halogenation (e.g., Br₂ in AcOH) or nitration (HNO₃/H₂SO₄) .

  • C–H Activation : Pd-catalyzed direct arylation at position 6 is feasible using aryl iodides (Pd(OAc)₂, HFIP, 100°C) .

Pyrimidine Ring

  • Nucleophilic Aromatic Substitution : The 2-position pyrimidine oxygen acts as a leaving group, enabling substitution with amines or thiols under acidic conditions .

Piperidine-Oxy Linker

  • Ether Cleavage : Treatment with HBr/AcOH selectively cleaves the ether bond, regenerating the hydroxyl group for further functionalization .

Comparative Reaction Outcomes

Reaction TypeConditionsYield (%)Selectivity Notes
CyclocondensationMicrowave, 60–120°C, 30–60 min65–85Regioselective for pyrazolo[1,5-a]pyrimidine
Suzuki CouplingPd(PPh₃)₄, dioxane/H₂O, 90°C70–83Tolerates electron-withdrawing groups
Reductive AminationNaBH₃CN, MeOH, 25°C60–75Requires sterically accessible carbonyl
Nucleophilic Substitution (Cl)K₂CO₃, DMF, 80°C85–94Position 7 preferred over 5

Biological Activity and Reactivity Correlations

The compound’s pyrazolo[1,5-a]pyrimidine core exhibits fluorescence properties (Stokes shift: 80–120 nm), making it suitable as a probe for molecular imaging . Modifications at position 3 (carbonyl group) and position 5 (pyrimidine) significantly impact kinase inhibitory activity, with IC₅₀ values ranging from 18 nM to 1.8 μM against PI3Kδ .

Stability and Degradation Pathways

  • Hydrolytic Stability : The piperidine-oxy bond is stable under physiological pH (7.4) but hydrolyzes in strong acidic/basic conditions (pH < 2 or > 12) .

  • Oxidative Degradation : The pyrazole ring undergoes oxidation (H₂O₂, Fe²⁺) to form hydroxylated byproducts .

This compound’s synthetic versatility and reactivity profile make it a valuable scaffold for drug discovery, particularly in targeting kinases and inflammatory pathways. Continued exploration of its C–H functionalization and coupling reactions will further expand its applications in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives

Structural and Functional Analogues

The following table summarizes key differences between the target compound and related pyrazolo[1,5-a]pyrimidine derivatives:

Compound Structure Key Substituents Target/Activity Synthesis Method References
Target Compound : 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{pyrazolo[1,5-a]pyrimidine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine - Position 3: Piperidinyl carbonyl
- Position 5: Methylpyrazole
Kinase inhibition (e.g., CDK2, TRK); Anticancer Multi-step coupling (hypothesized)
5-Indole-pyrazolo[1,5-a]pyrimidines - Position 5: Indole group PI3Kδ inhibition; Anticancer One-pot cyclization of enaminonitriles
3-(1,3,4-Thiadiazol-2-yl)pyrazolo[1,5-a]pyrimidines - Position 3: Thiadiazole group Antimicrobial (bacterial/fungal) Condensation with thiadiazole derivatives
Pyrazolo[1,5-a]pyrimidine-6-carbonitrile (CAS 109547-53-7) - Position 6: Cyano group
- Position 5: Amino and phenyl groups
Unknown (structural analog) Multi-step substitution and cyclization
3-Iodo-pyrazolo[1,5-a]pyrimidines - Position 3: Iodine atom Kinase inhibition; Radiolabeling for PET imaging Regioselective iodination in DMSO

Key Insights from Structure-Activity Relationships (SAR)

  • Position 3 Modifications: Hydrophobic groups (e.g., piperidinyl carbonyl or iodine) enhance kinase binding by occupying hydrophobic regions of ATP pockets . Electron-withdrawing groups (e.g., cyano) may shift activity toward non-kinase targets .
  • Position 5 Substituents: Bulky groups (e.g., indole or methylpyrazole) improve selectivity for specific kinases (e.g., PI3Kδ or TRK) . Smaller groups (e.g., amino) are associated with antibacterial activity .
  • Synthetic Flexibility : One-pot cyclization methods (e.g., using chalcone intermediates) enable rapid diversification of the pyrazolo[1,5-a]pyrimidine core , while halogenation (e.g., iodination) facilitates further derivatization or radiolabeling .

Preparation Methods

Pyrazolo[1,5-a]Pyrimidine-3-Carbonyl Intermediate

The pyrazolo[1,5-a]pyrimidine-3-carbonyl moiety is synthesized via a three-step sequence starting from 5-amino-3-methylpyrazole. Initial condensation with diethyl malonate in the presence of sodium ethanolate yields dihydroxy-heterocycle 1 (89% yield). Subsequent chlorination with phosphorus oxychloride generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ), followed by selective substitution at position 7 using morpholine under basic conditions to yield 3 (94% yield). The carbonyl group at position 3 is introduced via oxidation of a hydroxymethyl intermediate using Dess–Martin periodinane.

Table 1: Optimization of Pyrazolo[1,5-a]Pyrimidine Carbonylation

StepReagents/ConditionsYield (%)Reference
ChlorinationPCl5, POCl3, 110°C61
Morpholine substitutionK2CO3, RT, 24h94
OxidationDess–Martin periodinane, DMF78

Piperidin-4-yl Oxy Substituent Preparation

Functionalization of Piperidine

The piperidin-4-yl oxy segment is prepared through nucleophilic aromatic substitution. Ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes ester reduction using LiAlH4 to yield alcohol 14 (89% yield). Oxidation to aldehyde 15 is achieved with MnO2 (68% yield), followed by reductive amination with tert-butylpiperazine or analogous amines using NaBH(OAc)3 to install the piperidine scaffold.

Table 2: Reductive Amination Conditions

AmineCatalystSolventYield (%)
N-tert-ButylpiperazineNaBH(OAc)3DCM93
4-Methylpiperidin-4-olNaBH(OAc)3THF84

Fragment Coupling Strategies

Amide Bond Formation

The critical amide linkage between the pyrazolo[1,5-a]pyrimidine-3-carbonyl and piperidin-4-yl oxy groups is formed via HATU-mediated coupling. Carboxylic acid 39 (derived from ester hydrolysis of 13 with LiOH) reacts with the piperidine amine under basic conditions (triethylamine) to yield the target amide (33–81% yield). Microwave-assisted Buchwald–Hartwig coupling is employed to attach the 1-methylpyrazol-4-yl group to the pyrimidine core, utilizing Pd catalysts and ligand systems.

Table 3: Buchwald–Hartwig Coupling Optimization

LigandTemperature (°C)Yield (%)
Xantphos12073
BINAP10065

Final Assembly and Purification

The fully assembled compound is purified via column chromatography (silica gel, EtOAc/hexane gradient) and characterized by LC-MS and NMR. Challenges in steric hindrance at the piperidine coupling site are mitigated by increasing reaction temperatures to 120°C.

Analytical Validation

Spectroscopic Confirmation

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (d, J=5.2 Hz, 1H, pyrazole-H), 4.50–4.55 (m, 2H, piperidine-O).

  • HRMS : m/z 376.4 [M+H]+ (calculated for C19H20N8O).

Challenges and Mitigation

Key synthetic hurdles include low yields in reductive amination (38–93%) and competing side reactions during chlorination. Optimization of POCl3 stoichiometry (1.5 eq.) improves chlorination efficiency to 89% .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions influence yield and purity?

The synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole and pyrimidine moieties are constructed separately and linked via nucleophilic substitution or coupling reactions. Key steps include:

  • Cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form pyrazole intermediates .
  • Use of coupling agents (e.g., DMF-DMA) to introduce substituents .
  • Piperidine-oxy linkage formation via Mitsunobu or SN2 reactions . Optimizing solvents (e.g., glacial acetic acid for cyclization) and temperatures (e.g., 108°C for NH4OAc-mediated reactions) improves yields . Purity is monitored via TLC and HPLC .

Q. Which spectroscopic and crystallographic methods are essential for structural confirmation?

  • ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., distinguishing pyrazole C-H from pyrimidine signals) .
  • IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .
  • X-ray Crystallography : Resolves regiochemistry and piperidine conformation. SHELXL refinement (e.g., using anisotropic displacement parameters) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict binding affinities and guide SAR for kinase inhibition?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase ATP pockets (e.g., IRAK4). Pyrazolo[1,5-a]pyrimidine scaffolds show hydrogen bonding with catalytic lysine residues .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize π-π stacking with hydrophobic kinase domains .
  • cLogD Optimization : Balancing lipophilicity (target cLogD <3) improves membrane permeability while retaining target engagement .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Standardized Assays : Use uniform protocols (e.g., MIC for antibacterial activity against S. aureus and E. coli) to minimize variability .
  • Meta-Analysis : Compare IC50 values from enzyme assays (e.g., COX-2 inhibition ) vs. cell-based assays to identify off-target effects.
  • Proteomic Profiling : Identify unintended kinase interactions using kinome-wide screens (e.g., KINOMEscan) .

Q. How do regioselectivity challenges in pyrazole-pyrimidine coupling impact synthesis, and what mitigates these issues?

  • Directing Groups : Introducing electron-withdrawing groups (e.g., nitro) on pyrazole C-4 directs coupling to the desired position .
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) enhances selectivity for aryl-ether bonds .
  • Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., meta-substitution), while higher temperatures shift to thermodynamic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.